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molecular formula C8H9N3 B3079722 Imidazo[1,2-a]pyridin-7-ylmethanamine CAS No. 1073428-81-5

Imidazo[1,2-a]pyridin-7-ylmethanamine

Cat. No. B3079722
M. Wt: 147.18
InChI Key: JOQDUOWWWPMEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946439B2

Procedure details

Into a round bottom flask were charged 7-(azidomethyl)imidazo[1,2-a]pyridine (1.5 g, 8.7 mmol), ethyl acetate (200 mL), and 10% Pd/C (250 mg). The mixture was stirred under hydrogen balloon at room temperature for 40 minutes. The mixture was filtered through Celite and the filtrate was concentrated to get the title product (1.2 g). 1H NMR (400 MHz, DMSO-d6): 8.48 (d, 1H, J=7.2 Hz), 7.88 (s, 1H), 7.52 (d, 1H, J=1.2 Hz), 7.51 (s, 1H), 6.89 (dd, 1H, J=7.2, 1.6 Hz), 3.83 (s, 2H).
Name
7-(azidomethyl)imidazo[1,2-a]pyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][N:8]2[CH:11]=[CH:12][N:13]=[C:7]2[CH:6]=1)=[N+]=[N-]>[Pd].C(OCC)(=O)C>[N:13]1[CH:12]=[CH:11][N:8]2[CH:9]=[CH:10][C:5]([CH2:4][NH2:1])=[CH:6][C:7]=12

Inputs

Step One
Name
7-(azidomethyl)imidazo[1,2-a]pyridine
Quantity
1.5 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=2N(C=C1)C=CN2
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen balloon at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
N=1C=CN2C1C=C(C=C2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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